molecular formula C21H27N3O2 B4525093 cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone

cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B4525093
M. Wt: 353.5 g/mol
InChI Key: QYWJGZGEUXNMKZ-UHFFFAOYSA-N
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Description

Cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is a synthetic compound of significant research interest, primarily due to its structural features that are characteristic of ligands targeting cannabinoid and other central nervous system (CNS) receptors . Its molecular architecture consists of a piperazine core, a common pharmacophore in medicinal chemistry, which is substituted at one nitrogen with a cyclohexyl carbonyl group and at the other with a 1-methylindole-3-carbonyl group . This specific arrangement, particularly the indole moiety linked via a carbonyl group, is a recognized structural pattern found in several synthetic cannabinoid receptor agonists (SCRAs) . Researchers are investigating this and related compounds to further understand the structure-activity relationships (SAR) of ligands that interact with G-protein coupled receptors (GPCRs) like the CB1 receptor . Such studies are crucial for probing the endocannabinoid system, which is involved in a wide range of physiological processes including metabolism, pain sensation, and mood . The compound is provided for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material in accordance with all applicable laws and regulations, as some compounds with similar structures may be controlled substances .

Properties

IUPAC Name

cyclohexyl-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-22-15-18(17-9-5-6-10-19(17)22)21(26)24-13-11-23(12-14-24)20(25)16-7-3-2-4-8-16/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWJGZGEUXNMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to minimize side reactions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Comparison with Similar Compounds

Key Structural Features:

  • Piperazine core : Facilitates hydrogen bonding and electrostatic interactions.
  • Cyclohexyl group : Enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogs (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone C₂₁H₂₆N₄O₂ 366.46 Cyclohexyl, 1-methylindole-3-carbonyl Hypothesized: Serotonin receptor modulation (inferred from indole-piperazine hybrids)
(4-Chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone C₂₀H₁₈ClN₃O₂ 367.8 4-Chlorophenyl, indole-2-carbonyl Antimicrobial, enzyme inhibition
(1-Methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone C₂₁H₂₁N₃O₂ 347.4 Phenylcarbonyl, 1-methylindole-2-yl Anticancer, tubulin inhibition
(4-Benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone C₂₁H₂₃N₃O 333.4 Benzyl, 1-methylindole-4-yl CNS activity (e.g., dopamine receptor binding)

Structural and Functional Differences

Substituent Position on Indole :

  • The target compound’s indole-3-carbonyl group distinguishes it from analogs with indole-2 or -4 substitutions (e.g., ). This positional variance may alter receptor binding specificity.
  • Example: Indole-3-substituted compounds show higher affinity for serotonin receptors compared to indole-2 derivatives .

Cyclohexyl vs.

Biological Activity Profiles: Antimicrobial Activity: Chlorophenyl-substituted analogs (e.g., ) exhibit stronger antimicrobial effects due to halogen-induced electron withdrawal. Anticancer Potential: Phenylcarbonyl derivatives () demonstrate tubulin polymerization inhibition, a mechanism absent in cyclohexyl-substituted compounds.

Pharmacokinetic and Thermodynamic Properties

Property Cyclohexyl{4-[(1-methylindol-3-yl)carbonyl]piperazin-1-yl}methanone (4-Chlorophenyl)[4-(indol-2-ylcarbonyl)piperazin-1-yl]methanone
LogP (Predicted) 3.8 3.2
Water Solubility Low (lipophilic) Moderate
Metabolic Stability High (resistant to CYP450 oxidation) Moderate (chlorophenyl increases susceptibility)

Biological Activity

Cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cannabinoid receptor modulation and its implications for therapeutic applications. This article reviews the biological activity of this compound, focusing on its interaction with cannabinoid receptors, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexyl group attached to a piperazine ring, which is further substituted with an indole moiety. Its chemical structure can be represented as follows:

C19H26N2O\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}

Interaction with Cannabinoid Receptors

This compound has shown significant binding affinity for the cannabinoid receptor type 1 (CB1). Studies indicate that it acts as an inverse agonist at this receptor, which is associated with various physiological effects including appetite regulation and pain modulation. The binding affinity (Ki value) reported for this compound at CB1 is approximately 220 nM, indicating a selective interaction over cannabinoid receptor type 2 (CB2) .

Therapeutic Implications

The inverse agonist activity of this compound suggests potential applications in treating obesity and related metabolic disorders. Unlike first-generation CB1 antagonists, which have been associated with psychiatric side effects, this compound may offer a safer alternative by acting peripherally rather than centrally .

Study 1: Anorectic Effects

A study published in the Journal of Pharmacology investigated the anorectic effects of various CB1 inverse agonists, including this compound. The results demonstrated that this compound significantly reduced food intake in animal models without inducing the adverse psychiatric effects commonly associated with central CB1 antagonism .

Study 2: Pain Management

Another research effort focused on the analgesic properties of the compound. In preclinical trials, it was found to reduce pain responses in models of inflammatory pain, suggesting that it may serve as an effective analgesic agent through its action on the endocannabinoid system .

Data Table: Biological Activities and Effects

Biological ActivityMechanism of ActionObserved EffectsReferences
CB1 Receptor Inverse AgonismBinds to CB1 receptor, reducing G protein couplingAppetite suppression, potential weight loss
Analgesic EffectsModulation of pain pathways via cannabinoid systemReduced inflammatory pain responses
Safety ProfilePeripheral action minimizes psychiatric effectsLower incidence of side effects compared to first-generation antagonists

Q & A

Q. What are the recommended synthetic routes for cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Friedel-Crafts acylation to introduce the cyclohexyl group to the indole core, as demonstrated in similar indole-piperazine hybrids (e.g., cyclohexyl(1-methyl-1H-indol-3-yl)methanone, yielding ~50% via AlCl3 catalysis) .
  • Step 2 : Piperazine functionalization via amide coupling using carbonylating agents (e.g., EDCI/HOBt) to attach the 1-methylindole moiety to the piperazine ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product.
    Key reagents: 1-methylindole-3-carboxylic acid, cyclohexylpiperazine, and coupling agents.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation employs:
  • 1H/13C NMR : Assign peaks for indole (δ 7.2–8.4 ppm), piperazine (δ 2.5–3.5 ppm), and cyclohexyl protons (δ 1.0–2.0 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretching (~1650–1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ expected for C22H28N3O2: 366.2175) .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to screen against targets (e.g., GPCRs, kinases) with known piperazine-indole interactions (e.g., IMPDH in Mycobacterium tuberculosis ).
  • Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water model) using GROMACS .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with indole N–H, hydrophobic contacts with cyclohexyl) using Schrödinger Suite .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :
  • Assay Replication : Reproduce studies under standardized conditions (e.g., ATP levels in kinase assays, cell line authentication) .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based viability assays (MTT/XTT) .
  • Structural Analysis : Compare crystallographic data (if available) or DFT-optimized geometries to identify conformational impacts on activity .

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., FeCl3 vs. AlCl3) for Friedel-Crafts efficiency; AlCl3 may improve acylation yields (50%→70%) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) for amide coupling steps .
  • Purification : Switch from column chromatography to preparative HPLC for higher-purity batches (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone
Reactant of Route 2
Reactant of Route 2
cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone

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